1-[1-(4-Chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-1-(4-fluorobenzyl)-3-(4-fluorophenyl)urea
Overview
Description
N-[1-(4-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]-N-(4-fluorobenzyl)-N’-(4-fluorophenyl)urea is a complex organic compound characterized by the presence of multiple aromatic rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]-N-(4-fluorobenzyl)-N’-(4-fluorophenyl)urea typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolidinyl core, followed by the introduction of the chlorophenyl and fluorobenzyl groups. The final step involves the formation of the urea linkage. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-[1-(4-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]-N-(4-fluorobenzyl)-N’-(4-fluorophenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups onto the aromatic rings.
Scientific Research Applications
N-[1-(4-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]-N-(4-fluorobenzyl)-N’-(4-fluorophenyl)urea has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound may be used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-[1-(4-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]-N-(4-fluorobenzyl)-N’-(4-fluorophenyl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- **N-[1-(4-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]-N-(4-fluorobenzyl)-N’-phenylurea
- **N-[1-(4-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]-N-(4-fluorobenzyl)-N’-(4-methylphenyl)urea
Uniqueness
N-[1-(4-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]-N-(4-fluorobenzyl)-N’-(4-fluorophenyl)urea is unique due to its specific combination of functional groups and aromatic rings, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-3-(4-fluorophenyl)-1-[(4-fluorophenyl)methyl]urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18ClF2N3O3/c25-16-3-11-20(12-4-16)30-22(31)13-21(23(30)32)29(14-15-1-5-17(26)6-2-15)24(33)28-19-9-7-18(27)8-10-19/h1-12,21H,13-14H2,(H,28,33) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVSWYKKRFXZXJN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC=C(C=C2)Cl)N(CC3=CC=C(C=C3)F)C(=O)NC4=CC=C(C=C4)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18ClF2N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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